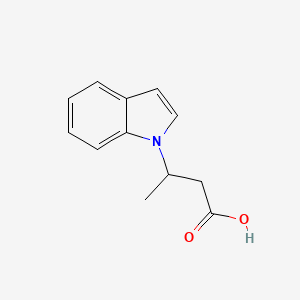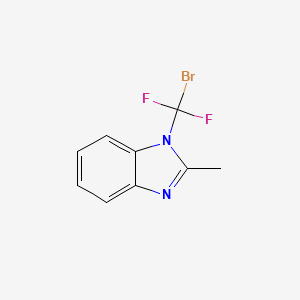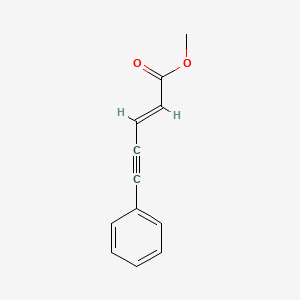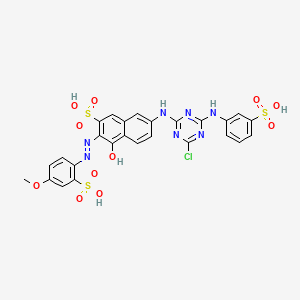![molecular formula C15H21NO3 B15348787 Octanoic acid,2-[(phenylmethoxy)imino]- CAS No. 5435-48-3](/img/structure/B15348787.png)
Octanoic acid,2-[(phenylmethoxy)imino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octanoic acid, 2-[(phenylmethoxy)imino]-, also known as 2-(phenylmethoxyimino)octanoic acid, is a chemical compound with the molecular formula C₁₄H₂₄O₃. It is a derivative of octanoic acid, where the carboxylic acid group is modified by the addition of a phenylmethoxyimino group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of octanoic acid, 2-[(phenylmethoxy)imino]- typically begins with octanoic acid and a phenylmethoxyamine derivative.
Reaction Conditions: The reaction involves the formation of an imine bond between the carboxylic acid group of octanoic acid and the phenylmethoxyamine. This reaction is usually carried out under acidic conditions and may require a catalyst to proceed efficiently.
Industrial Production Methods:
Large-Scale Synthesis: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure consistent product quality.
Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to remove impurities and obtain a high-purity compound.
Types of Reactions:
Oxidation: Octanoic acid, 2-[(phenylmethoxy)imino]- can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the imine group to an amine, resulting in a different chemical structure.
Substitution: Substitution reactions may involve the replacement of the phenylmethoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution Reagents: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield carboxylic acids, ketones, or aldehydes.
Reduction Products: Reduction typically results in the formation of amines.
Substitution Products: Substitution reactions can produce a wide range of derivatives depending on the substituent used.
科学的研究の応用
Chemistry: Octanoic acid, 2-[(phenylmethoxy)imino]- is used in organic synthesis as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Biology: This compound has been studied for its potential biological activities, including antimicrobial properties. It may be used in the development of new antibiotics or antifungal agents.
Medicine: Research is ongoing to explore the therapeutic potential of octanoic acid, 2-[(phenylmethoxy)imino]- in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various industrial processes.
作用機序
The mechanism by which octanoic acid, 2-[(phenylmethoxy)imino]- exerts its effects involves its interaction with specific molecular targets. The phenylmethoxyimino group can bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Octanoic Acid: The parent compound, octanoic acid, lacks the phenylmethoxyimino group.
Phenylmethoxyamine: A simpler compound with a phenylmethoxy group attached to an amine.
Other Octanoic Acid Derivatives: Various derivatives of octanoic acid with different functional groups.
Uniqueness: Octanoic acid, 2-[(phenylmethoxy)imino]- is unique due to its specific structure, which combines the properties of both octanoic acid and phenylmethoxyamine. This combination allows for a wide range of chemical reactions and biological activities that are not observed in its parent compounds or simpler derivatives.
特性
CAS番号 |
5435-48-3 |
|---|---|
分子式 |
C15H21NO3 |
分子量 |
263.33 g/mol |
IUPAC名 |
(2E)-2-phenylmethoxyiminooctanoic acid |
InChI |
InChI=1S/C15H21NO3/c1-2-3-4-8-11-14(15(17)18)16-19-12-13-9-6-5-7-10-13/h5-7,9-10H,2-4,8,11-12H2,1H3,(H,17,18)/b16-14+ |
InChIキー |
TVRKKLMIINVXNE-JQIJEIRASA-N |
異性体SMILES |
CCCCCC/C(=N\OCC1=CC=CC=C1)/C(=O)O |
正規SMILES |
CCCCCCC(=NOCC1=CC=CC=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Borane, [1,2-bis(1-methylethyl)butyl]bis(1-methylethyl)-](/img/structure/B15348720.png)

![2-[(1E,3E)-4-anilinobuta-1,3-dienyl]-3-ethyl-1,3-benzoxazol-3-ium-5-sulfonate](/img/structure/B15348726.png)


![Acetamide, N-[2-[(2,5-dichlorophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B15348747.png)


![9-Benzyl-2,3,4,9-tetrahydro-1-methyl-1H-pyrrolo[2,3-b]quinolin-4-one](/img/structure/B15348763.png)

![Tert-butyl 5-amino-1H-benzo[DE]isoquinoline-2(3H)-carboxylate](/img/structure/B15348773.png)

![4-[4-[2-(4-Ethoxycarbonyl-4-phenylpiperidin-1-yl)ethyl]anilino]-4-oxobutanoic acid](/img/structure/B15348780.png)

